molecular formula C7H13BrO2 B13069281 2-Bromopropyl 2-methylpropanoate CAS No. 110204-47-2

2-Bromopropyl 2-methylpropanoate

Cat. No.: B13069281
CAS No.: 110204-47-2
M. Wt: 209.08 g/mol
InChI Key: WHQOSPSTIXWNGA-UHFFFAOYSA-N
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Description

2-Bromopropyl 2-methylpropanoate is an organic compound with the molecular formula C7H13BrO2. It is a brominated ester that finds applications in various fields of chemistry and industry. This compound is known for its reactivity and versatility in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromopropyl 2-methylpropanoate can be synthesized through the esterification of 2-bromopropanol with 2-methylpropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromopropyl 2-methylpropanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed

    Nucleophilic Substitution: Substituted esters or alcohols, depending on the nucleophile used.

    Elimination Reactions: Alkenes.

    Reduction: Alcohols.

Scientific Research Applications

2-Bromopropyl 2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromopropyl 2-methylpropanoate involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic transformations to create complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2-methylpropanoic acid
  • 2-Bromo-2-methylpropane
  • 2-Bromo-2-methylpropyl acetate

Uniqueness

2-Bromopropyl 2-methylpropanoate is unique due to its ester functionality combined with a bromine atom, making it a versatile intermediate in organic synthesis. Its reactivity allows for a wide range of chemical transformations, making it valuable in both research and industrial applications.

Properties

CAS No.

110204-47-2

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

2-bromopropyl 2-methylpropanoate

InChI

InChI=1S/C7H13BrO2/c1-5(2)7(9)10-4-6(3)8/h5-6H,4H2,1-3H3

InChI Key

WHQOSPSTIXWNGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCC(C)Br

Origin of Product

United States

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